molecular formula C18H24O10 B12413871 Regaloside D

Regaloside D

Cat. No.: B12413871
M. Wt: 400.4 g/mol
InChI Key: HHNPREGNVCFCOP-MHSMMQCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Regaloside D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Regaloside D is part of a group of phenolic glycerol glucosides isolated from Lilium species. Similar compounds include regaloside A, regaloside B, regaloside C, regaloside E, and regaloside F . These compounds share similar structural features but differ in their specific bioactive properties and applications. For example, regaloside A and regaloside B have been studied for their antioxidant capacities , while regaloside E and regaloside F have been isolated from different Lilium species .

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1

InChI Key

HHNPREGNVCFCOP-MHSMMQCRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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